N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-nitro-2-furamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-nitro-2-furamide , also known by its chemical formula C₁₇H₂₁N₃ , is a semiconducting organic molecule. It features a π-conjugated polycyclic system and acts as a strong electron donor. This compound finds applications in various fields, including organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzimidazole ring, a chlorophenyl group, and a furan ring. The nitrogen atoms in the benzimidazole moiety contribute to its electron-donating properties, which are crucial for its applications in electronic devices .
Chemical Reactions Analysis
As an electron donor, this compound can participate in various chemical reactions. It may undergo reduction reactions or serve as a dopant in n-channel OTFTs and solar cells. Further studies would elucidate its reactivity and potential applications .
Physical and Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-nitro-2-furamide remains an area of ongoing research. Its role in electronic devices likely involves charge transport, energy levels, and intermolecular interactions. Investigating its behavior in specific contexts would provide deeper insights .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-nitrofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O4/c19-12-6-5-10(20-18(24)15-7-8-16(27-15)23(25)26)9-11(12)17-21-13-3-1-2-4-14(13)22-17/h1-9H,(H,20,24)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZWPTZAZLVHPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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